4-Hydroxy-2,2,6-trimethylcyclohexanone
Overview
Description
4-Hydroxy-2,2,6-trimethylcyclohexanone is a chiral compound with significant applications in various fields, including organic synthesis and industrial chemistry. It serves as an intermediate in the synthesis of naturally occurring optically active compounds such as abscisic acid, xanthoxin, and carotenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2,6-trimethylcyclohexanone can be achieved through a two-step enzymatic asymmetric reduction process. The starting material, 2,6,6-trimethyl-2-cyclohexen-1,4-dione, undergoes stereoselective enzymatic hydrogenation using old yellow enzyme 2 from Saccharomyces cerevisiae, expressed in Escherichia coli, as a biocatalyst. This introduces chirality at the C-6 position. Subsequently, the carbonyl group at the C-4 position is reduced selectively and stereospecifically by levodione reductase from Corynebacterium aquaticum M-13, also expressed in E. coli, to yield the corresponding alcohol .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of commercially available glucose dehydrogenase for cofactor regeneration in both steps of the enzymatic reduction process. This method ensures high enantiomeric excess and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2,6-trimethylcyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include derivatives of the original compound, such as 4-oxo-2,2,6-trimethylcyclohexanone and other functionalized cyclohexanones .
Scientific Research Applications
4-Hydroxy-2,2,6-trimethylcyclohexanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of optically active compounds and carotenoids.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2,6-trimethylcyclohexanone involves its interaction with specific enzymes and molecular targets. The compound undergoes stereoselective enzymatic reactions, where enzymes such as old yellow enzyme 2 and levodione reductase catalyze the reduction of double bonds and carbonyl groups, respectively. These reactions are crucial for the synthesis of optically active compounds and the regeneration of cofactors .
Comparison with Similar Compounds
- 4-oxoisophorone
- 2,6,6-trimethyl-2-cyclohexen-1,4-dione
- Dihydrooxoisophorone
Comparison: Compared to similar compounds, 4-Hydroxy-2,2,6-trimethylcyclohexanone is unique due to its high enantiomeric excess and its role as an intermediate in the synthesis of optically active natural products. Its stereoselective enzymatic synthesis sets it apart from other compounds that may require more complex chemical processes .
Properties
IUPAC Name |
4-hydroxy-2,2,6-trimethylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVUHYZUZZRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558901 | |
Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20548-02-1 | |
Record name | 4-Hydroxy-2,2,6-trimethylcyclohexanone (mixture of Isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE (MIXTURE OF ISOMERS) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5GI5QTU0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxy-2,2,6-trimethylcyclohexanone in organic synthesis?
A1: this compound is a crucial chiral intermediate in synthesizing optically active natural products, particularly hydroxylated carotenoids like zeaxanthin and cryptoxanthin [, ]. Its stereochemistry is crucial for the biological activity of these compounds.
Q2: What are the common starting materials and synthetic strategies for producing this compound?
A2: A prevalent starting material is the readily available 2,6,6-trimethyl-2-cyclohexen-1,4-dione (oxo-isophorone) [, , ]. Two main approaches exist:
Q3: Are there alternative biological routes for producing this compound?
A3: Yes, research has explored utilizing thermophilic bacteria for a two-step bioconversion of 4-oxoisophorone to this compound [, ]. This sequential process involves the reduction of 4-oxoisophorone to dihydrooxoisophorone (DOIP), followed by the conversion of DOIP to this compound [, ]. Continuous bioconversion using thermophilic bacteria has also been investigated [].
Q4: Why is levodione reductase significant in the synthesis of this compound?
A4: Levodione reductase plays a critical role in the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone []. This enzyme, isolated from Corynebacterium aquaticum M-13, exhibits regio- and stereoselectivity, ensuring the production of the desired stereoisomer []. It catalyzes the NAD+/NADH-dependent reduction of (6R)-2,2,6-trimethyl-1,4-cyclohexanedione (levodione) to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone [, ]. The enzyme's activity is significantly enhanced by monovalent cations like K+, Na+, and NH4+ []. Understanding the properties and mechanism of levodione reductase is crucial for optimizing the biocatalytic production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Q5: What is the significance of the gene encoding levodione reductase?
A5: The isolation and characterization of the levodione reductase gene have opened avenues for its application in biotechnological processes []. By introducing this gene into suitable host organisms like E. coli, researchers can achieve the recombinant production of levodione reductase []. This enables large-scale production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from levodione using a biocatalytic approach [].
Q6: How is (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone utilized in astaxanthin synthesis?
A6: (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone serves as a starting point for synthesizing (3S,3’S)-astaxanthin []. The process involves a multi-step synthesis, with (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone being converted to the key intermediate (4S)-2,6,6-trimethyl-4-hydroxy-2-cyclohexen-1-one []. Further transformations, including a Wittig olefination, ultimately lead to the formation of (3S,3’S)-astaxanthin [].
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